molecular formula C12H16N2 B14382882 1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole CAS No. 90158-18-2

1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole

Cat. No.: B14382882
CAS No.: 90158-18-2
M. Wt: 188.27 g/mol
InChI Key: ZMRXCEQBVUQGLX-UHFFFAOYSA-N
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Description

1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique hexahydropyrrolo[2,3-b]indole skeleton, which is a common structural motif in many bioactive natural products. The presence of multiple chiral centers and the hexahydro structure make it an interesting subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves the organocatalytic asymmetric selenofunctionalization of tryptamine derivatives. This method uses chiral phosphoric acid as a catalyst to achieve high yields and enantioselectivity . Another approach involves the conversion of 3-aminoethyl-3-alkyloxindoles to the desired compound through an addition-cyclization sequence .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various azido and selenyl derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is unique due to its specific substitution pattern and the presence of multiple chiral centers

Properties

CAS No.

90158-18-2

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C12H16N2/c1-12-7-8-14(2)11(12)13-10-6-4-3-5-9(10)12/h3-6,11,13H,7-8H2,1-2H3

InChI Key

ZMRXCEQBVUQGLX-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(C1NC3=CC=CC=C23)C

Origin of Product

United States

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